

molecular weight of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Cat. No.: B135901

[Get Quote](#)

An In-Depth Technical Guide on (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

This technical guide provides a comprehensive overview of **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine**, a chiral amine of significant interest in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Naproxen. This document details its chemical properties, synthesis protocols, and its role in medicinal chemistry.

Compound Data

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine is a well-characterized compound with specific physical and chemical properties. These are summarized below for reference.

Property	Value	Citations
Molecular Weight	201.26 g/mol	[1] [2] [3]
Molecular Formula	C13H15NO	[1] [2] [3]
CAS Number	132951-65-6	[1]
IUPAC Name	(1R)-1-(6-methoxynaphthalen-2-yl)ethanamine	
Appearance	White or almost white, crystalline powder	[4]
Storage	Keep in dark place, sealed in dry, 2-8°C	[1]

Synthesis and Experimental Protocols

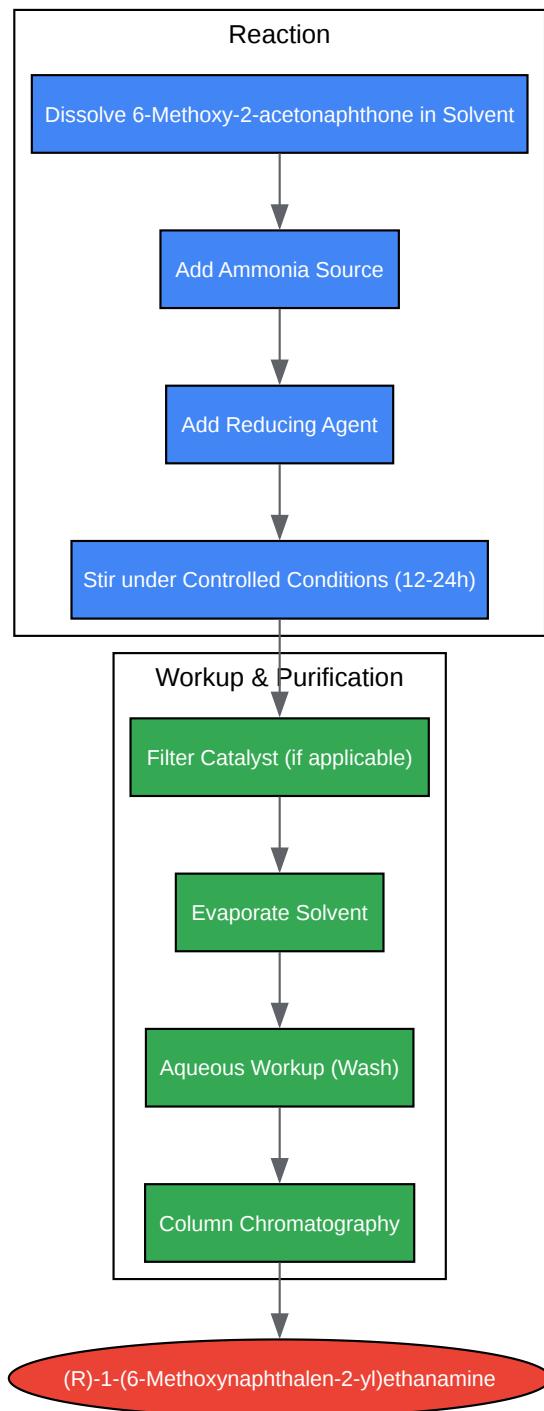
The primary route for the synthesis of **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine** is through the reductive amination of its corresponding ketone precursor, 6-methoxy-2-acetonaphthone. This method is efficient and widely used in organic synthesis.

Protocol: Reductive Amination of 6-Methoxy-2-acetonaphthone

This protocol outlines a direct, one-step synthesis of the target compound.

Objective: To synthesize **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine** from 6-methoxy-2-acetonaphthone.

Materials:

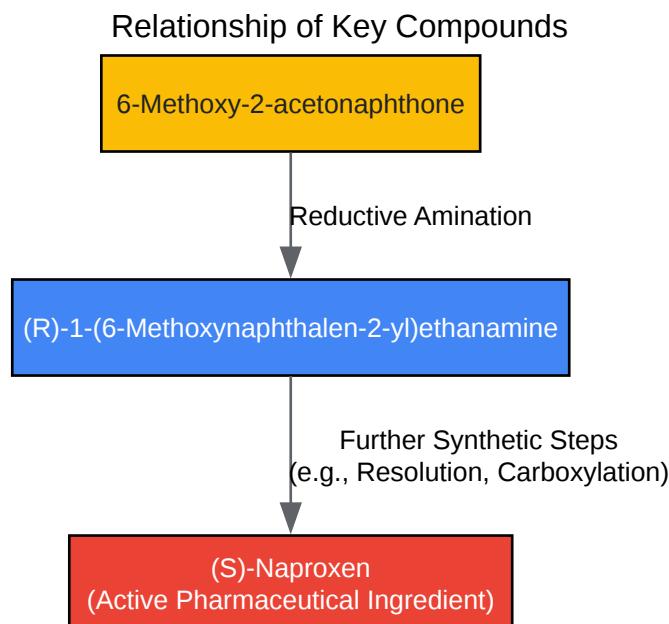

- 6-Methoxy-2-acetonaphthone
- Ammonia source (e.g., ammonia gas, ammonium salt)
- Reducing agent (e.g., hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or a hydride reagent like sodium cyanoborohydride)

- Anhydrous solvent (e.g., methanol, ethanol)
- Reaction vessel suitable for pressure reactions (if using H₂ gas)
- Standard laboratory glassware for workup and purification
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 6-methoxy-2-acetonaphthone in the chosen anhydrous solvent.
- Addition of Amine Source: Introduce the ammonia source into the solution. If using a salt like ammonium acetate, add it directly to the mixture.
- Introduction of Reducing Agent: Carefully add the reducing agent. If using catalytic hydrogenation, the catalyst (e.g., 10% Pd/C) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas.
- Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) for a period of 12-24 hours, or until reaction completion is confirmed by a monitoring technique like Thin Layer Chromatography (TLC).
- Workup:
 - If a catalyst was used, filter the reaction mixture through a pad of celite to remove it.
 - Evaporate the solvent under reduced pressure.
 - The resulting residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
- Purification: The crude product is purified using column chromatography on silica gel to yield the pure **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine**.

Workflow for the Synthesis of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine


[Click to download full resolution via product page](#)

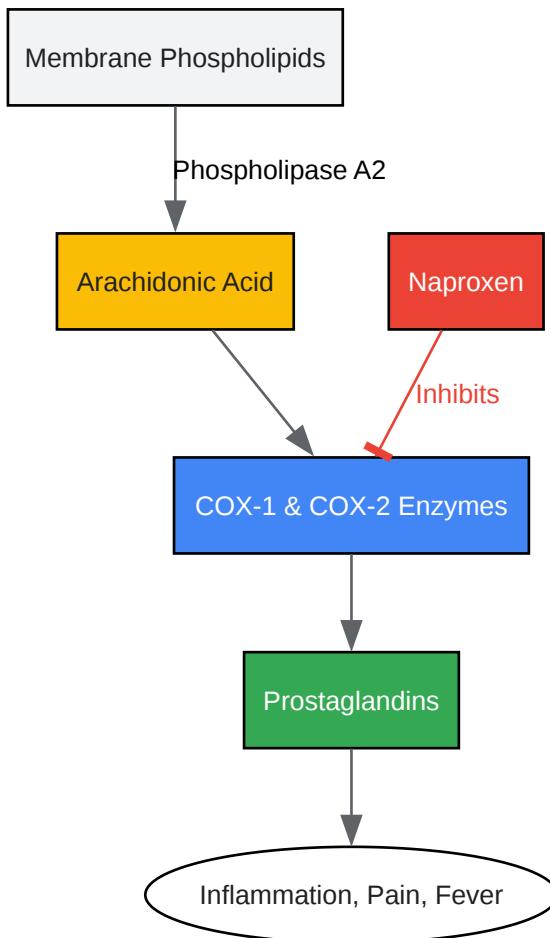
Caption: A workflow diagram illustrating the key steps in the synthesis of the target compound.

Biological Significance and Relationship to Naproxen

The primary importance of **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine** in drug development lies in its role as a chiral building block for the synthesis of (S)-Naproxen. The 6-methoxy-2-naphthyl moiety is a critical pharmacophore responsible for the anti-inflammatory and analgesic properties of this class of drugs.^[3]

Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling pathway.^[5] By blocking these enzymes, Naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Although **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine** itself is not the active drug, its structure contains the essential naphthyl group that interacts with the active site of the COX enzymes.

[Click to download full resolution via product page](#)


Caption: The synthetic relationship between the precursor, the target intermediate, and the final API.

Involvement in the COX Signaling Pathway

The ultimate product derived from **(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine**, Naproxen, directly impacts the arachidonic acid signaling cascade.

- Stimulus: Cellular damage or inflammatory signals activate phospholipase A2.
- Arachidonic Acid Release: Phospholipase A2 cleaves membrane phospholipids to release arachidonic acid.
- COX Enzyme Action: Cyclooxygenase (COX-1 and COX-2) enzymes metabolize arachidonic acid into prostaglandin H2 (PGH2).
- Prostaglandin Synthesis: PGH2 is further converted by various synthases into different prostaglandins (e.g., PGE2, PGD2) and thromboxanes.
- Inflammatory Response: These prostaglandins mediate physiological responses including inflammation, pain, and fever.
- Inhibition: Naproxen non-selectively binds to and inhibits both COX-1 and COX-2, blocking the production of PGH2 and subsequent prostaglandins, thereby reducing inflammation and pain.^[5]

Simplified COX Signaling Pathway and Point of Inhibition

[Click to download full resolution via product page](#)

Caption: The mechanism of action for Naproxen, the derivative of the title compound.

Conclusion

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine is a compound of high value to the pharmaceutical industry. Its primary utility as a chiral intermediate for the synthesis of Naproxen places it at a critical juncture in the production of one of the world's most common anti-inflammatory drugs. The straightforward synthesis via reductive amination and the well-understood biological activity of its derivatives make it a cornerstone for research and

development in medicinal chemistry. Understanding its properties and synthesis is essential for professionals engaged in the development of NSAIDs and other related therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 132951-65-6|(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine|BLD Pharm [bldpharm.com]
- 2. (1s)-1-(6-Methoxy(2-naphthyl))ethylamine | C13H15NO | CID 15713205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(6-Methoxy-2-naphthyl)ethanamine | 133097-30-0 | Benchchem [benchchem.com]
- 4. drugfuture.com [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular weight of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135901#molecular-weight-of-r-1-6-methoxynaphthalen-2-yl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com